molecular formula C11H17NOS B575178 2-((2-Thioxopyrrolidin-1-yl)methyl)cyclohexanone CAS No. 189940-41-8

2-((2-Thioxopyrrolidin-1-yl)methyl)cyclohexanone

Katalognummer: B575178
CAS-Nummer: 189940-41-8
Molekulargewicht: 211.323
InChI-Schlüssel: VCDXGLACPASHFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2-Thioxopyrrolidin-1-yl)methyl)cyclohexanone is a compound that features a pyrrolidine ring substituted with a 2-oxocyclohexylmethyl group and a thione group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-Thioxopyrrolidin-1-yl)methyl)cyclohexanone typically involves the reaction of pyrrolidine derivatives with cyclohexanone derivatives under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-((2-Thioxopyrrolidin-1-yl)methyl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thione group.

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2-((2-Thioxopyrrolidin-1-yl)methyl)cyclohexanone has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-((2-Thioxopyrrolidin-1-yl)methyl)cyclohexanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

    Pyrrolidine-2-one: A related compound with a similar pyrrolidine ring but different functional groups.

    Pyrrolidine-2,5-dione: Another similar compound with additional functional groups that confer different properties.

    Prolinol: A derivative of pyrrolidine with hydroxyl groups.

Uniqueness: 2-((2-Thioxopyrrolidin-1-yl)methyl)cyclohexanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

189940-41-8

Molekularformel

C11H17NOS

Molekulargewicht

211.323

IUPAC-Name

2-[(2-sulfanylidenepyrrolidin-1-yl)methyl]cyclohexan-1-one

InChI

InChI=1S/C11H17NOS/c13-10-5-2-1-4-9(10)8-12-7-3-6-11(12)14/h9H,1-8H2

InChI-Schlüssel

VCDXGLACPASHFW-UHFFFAOYSA-N

SMILES

C1CCC(=O)C(C1)CN2CCCC2=S

Synonyme

Cyclohexanone, 2-[(2-thioxo-1-pyrrolidinyl)methyl]-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.